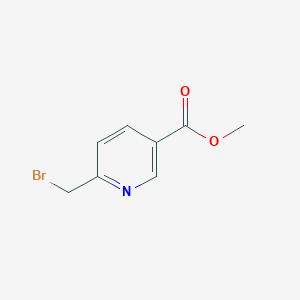

Methyl 6-(bromomethyl)nicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQSKJQDKUAART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927355 | |

| Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131803-48-0 | |

| Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromomethyl-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-(bromomethyl)nicotinate from Methyl 6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-(bromomethyl)nicotinate, a pivotal intermediate in the development of novel pharmaceutical compounds and complex organic molecules. The document details the underlying reaction principles, a reproducible experimental protocol, and the applications of this versatile building block.

Introduction

This compound (CAS No: 131803-48-0) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring with both an ester and a reactive bromomethyl group, makes it an invaluable precursor for a wide range of chemical transformations.[1][2] The bromomethyl moiety serves as an excellent electrophilic site for various nucleophilic substitution reactions, enabling the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.[1] This guide focuses on its common and efficient synthesis from methyl 6-methylnicotinate via a radical-initiated benzylic bromination reaction.

Synthesis of the Starting Material: Methyl 6-methylnicotinate

The precursor, methyl 6-methylnicotinate, can be readily prepared from commercially available 6-methylnicotinic acid through Fischer esterification.

2.1 Experimental Protocol: Esterification of 6-Methylnicotinic Acid [3]

-

Suspend 6-methylnicotinic acid (1.0 mole) in methanol (1000 ml).

-

Saturate the solution with gaseous hydrogen chloride while cooling in an ice bath.

-

Heat the mixture to reflux for 1 hour.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Neutralize the resulting residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as chloroform.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under vacuum to yield methyl 6-methylnicotinate.

Core Synthesis: Bromination of Methyl 6-methylnicotinate

The conversion of the methyl group of methyl 6-methylnicotinate to a bromomethyl group is achieved through a Wohl-Ziegler reaction, which involves a free-radical chain mechanism.[4] N-Bromosuccinimide (NBS) is employed as the bromine source, as it maintains a low, steady concentration of elemental bromine, which favors the desired radical substitution over electrophilic addition to the aromatic ring.[4] A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction.

3.1 Detailed Experimental Protocol [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-methylnicotinate (0.4 g) in carbon tetrachloride (15 ml).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (0.471 g, 1.0 equivalent) and benzoyl peroxide (BPO) (64 mg, 0.1 equivalent) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux. Maintain reflux for 6 hours. The reaction should be monitored by TLC or GC-MS for the consumption of the starting material.

-

Work-up: After cooling to room temperature, filter the mixture to remove the succinimide byproduct.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a residue.

Data Presentation: Reaction Parameters

The following table summarizes the quantitative data for the synthesis described in the protocol.

| Reagent/Parameter | Molecular Formula | Amount | Molar Equivalents | Role |

| Methyl 6-methylnicotinate | C₈H₉NO₂ | 0.4 g | - | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 0.471 g | 1.0 | Brominating Agent |

| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 64 mg | 0.1 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 15 ml | - | Solvent |

| Reaction Conditions | ||||

| Temperature | - | Reflux | - | - |

| Time | - | 6 hours | - | - |

| Result | ||||

| Yield | - | 43% (0.262 g)[5] | - | - |

Experimental Workflow Visualization

References

Spectroscopic Characterization of Methyl 6-(bromomethyl)nicotinate: A Technical Guide

Introduction

Methyl 6-(bromomethyl)nicotinate is a pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a bromomethyl group, makes it a reactive building block for introducing a pyridinylmethyl moiety into larger molecules. Accurate structural confirmation and purity assessment are critical in drug development, necessitating a thorough spectroscopic characterization. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 131803-48-0), along with detailed experimental protocols for data acquisition.[1][2][3]

Molecular Structure and Properties

-

Chemical Name: this compound

-

Alternate Names: Methyl 6-(bromomethyl)pyridine-3-carboxylate[1]

Core Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented below is based on published information and predicted values derived from the analysis of its precursor, Methyl 6-methylnicotinate, and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.20 | d | 1H | H-2 (Pyridine ring) |

| ~8.30 | dd | 1H | H-4 (Pyridine ring) |

| ~7.60 | d | 1H | H-5 (Pyridine ring) |

| 4.65 | s | 2H | -CH₂Br (Bromomethyl) |

| 3.95 | s | 3H | -OCH₃ (Ester methyl) |

Note: Predicted shifts are based on the known spectrum of Methyl 6-methylnicotinate and the expected downfield shift caused by the electronegative bromine atom on the adjacent methylene group.

Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (Ester carbonyl) |

| ~158.0 | C-6 (Pyridine ring) |

| ~152.0 | C-2 (Pyridine ring) |

| ~137.5 | C-4 (Pyridine ring) |

| ~128.0 | C-3 (Pyridine ring) |

| ~124.0 | C-5 (Pyridine ring) |

| ~52.5 | -OCH₃ (Ester methyl) |

| ~32.0 | -CH₂Br (Bromomethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050-3100 | Medium | C-H stretch (Aromatic) |

| ~2955 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| ~1725-1735 | Strong | C=O stretch (Ester) |

| ~1590, 1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1250-1300 | Strong | C-O stretch (Ester) |

| ~1100-1120 | Strong | C-O stretch (Ester) |

| ~600-700 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | m/z (Mass-to-Charge Ratio) | Assignment |

| Electrospray Ionization (ESI) | Positive | 230 / 232 | [M+H]⁺ (Isotopic pattern due to Br) |

| Electrospray Ionization (ESI) | Positive | 231 | MH⁺[2] |

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two major peaks [M+H]⁺ and [M+2+H]⁺ of nearly equal intensity.

Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic results.

Synthesis of this compound

This protocol is adapted from established bromination reactions of benzylic positions.[2]

-

Dissolution: Dissolve Methyl 6-methylnicotinate (1.0 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄).

-

Initiation: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (0.1 equivalents).[2]

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) for 6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.[2]

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel, typically using a solvent system like dichloromethane/ethyl acetate, to yield the final product.[2]

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

Data Acquisition (¹³C NMR):

-

Use a standard proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[4]

-

IR Spectroscopy (ATR Method)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure with the anvil to ensure firm contact between the sample and the crystal.

-

Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The instrument automatically generates the final spectrum.

-

Mass Spectrometry (LC-MS Method)

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

-

Data Acquisition:

-

Inject the diluted sample into the Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Set the electrospray ionization (ESI) source to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

-

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and characterization workflow.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 6-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 6-(bromomethyl)nicotinate. This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification.

Spectroscopic Data Summary

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data has been compiled from reliable chemical literature and spectral databases.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.15 | d | 1H | 2.2 | H-2 |

| 8.35 | dd | 1H | 8.2, 2.2 | H-4 |

| 7.55 | d | 1H | 8.2 | H-5 |

| 4.65 | s | 2H | - | -CH₂Br |

| 3.95 | s | 3H | - | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C=O |

| 158.2 | C-6 |

| 152.0 | C-2 |

| 138.0 | C-4 |

| 126.5 | C-3 |

| 121.0 | C-5 |

| 52.8 | -OCH₃ |

| 31.5 | -CH₂Br |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Detailed Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following is a detailed, representative protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-20 mg of this compound for ¹H NMR analysis and 50-75 mg for ¹³C NMR analysis.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Homogenization: Gently vortex the sample to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Tuning and Locking: Tune the probe for the appropriate nucleus (¹H or ¹³C) and lock onto the deuterium signal of the CDCl₃.

-

Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the internal standard (TMS: δ 0.00 ppm).

-

Structural Assignment and NMR Correlation

The chemical structure of this compound with atom numbering is presented below, followed by a diagram illustrating the correlation between the structure and its NMR signals.

Caption: Correlation of ¹H and ¹³C NMR signals to the chemical structure.

Experimental Workflow Visualization

The logical flow of acquiring and analyzing NMR data is crucial for reproducible results. The following diagram illustrates a standardized workflow.

Mass Spectrometry Analysis of Methyl 6-(bromomethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 6-(bromomethyl)nicotinate, a key intermediate in pharmaceutical synthesis. This document details the expected mass spectral data, proposes fragmentation pathways, and outlines experimental protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Molecular Data

This compound possesses the following key characteristics relevant to its mass spectrometric analysis:

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂[1][2] |

| Molecular Weight | 230.06 g/mol [1][2] |

| Monoisotopic Mass | 228.9738 u |

| Isotopic Distribution | Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). |

Mass Spectrometry Data

While extensive public data on the mass spectrum of this compound is limited, analysis of its structure and related compounds allows for the prediction of its mass spectrometric behavior.

Expected Mass Spectrum by Electron Ionization (EI)

Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing valuable structural information. The table below summarizes the expected major ions.

| m/z | Proposed Ion | Proposed Fragmentation Pathway | Relative Abundance |

| 229/231 | [C₈H₈BrNO₂]⁺ | Molecular Ion (M⁺) | Moderate |

| 200/202 | [C₇H₅BrNO]⁺ | Loss of ethyl radical (-C₂H₅) from the ester | Low |

| 199/201 | [C₇H₄BrNO]⁺ | Loss of methoxy radical (-OCH₃) | Moderate |

| 171/173 | [C₆H₄Br]⁺ | Loss of the entire ester group (-COOCH₃) | Low |

| 150 | [C₇H₆NO₂]⁺ | Loss of Bromine radical (-Br) | High (Often Base Peak) |

| 120 | [C₆H₄NO]⁺ | Loss of Br and subsequent loss of formaldehyde (-CH₂O) | Moderate |

| 92 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring | Moderate |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for all bromine-containing fragments.

Expected Mass Spectrum by Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique, and in positive ion mode, it is expected to primarily yield the protonated molecule.

| m/z | Proposed Ion | Ionization Mode |

| 231/233 | [M+H]⁺ | Positive |

One source confirms the observation of the protonated molecule at m/z 231 ([MH]+)[1][2].

Experimental Protocols

The following are detailed methodologies for the analysis of this compound. These protocols are based on established methods for similar compounds and may require optimization for specific instrumentation and samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of this compound and any volatile or semi-volatile impurities.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

-

Sample Solution: Dissolve the this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless, depending on concentration)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is well-suited for the analysis of the main component and non-volatile or thermally labile impurities.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.[3]

-

Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.[3]

2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, equipped with an electrospray ionization (ESI) source.[3]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient:

-

Start at 30% B.

-

Linear gradient to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI Positive.[3]

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 12 L/min.

-

Nebulizer Pressure: 35 psi.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 70 V.

-

Mass Range: m/z 50-500.[3]

Visualization of Mass Spectrometry Workflows and Fragmentation

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is illustrated below.

Caption: General workflow for the mass spectrometric analysis of this compound.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI fragmentation pathway of this compound.

References

Infrared Spectroscopy of Methyl 6-(bromomethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of Methyl 6-(bromomethyl)nicotinate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed, predicted infrared spectrum based on the analysis of its constituent functional groups and data from structurally analogous molecules. This guide also outlines a comprehensive experimental protocol for acquiring an IR spectrum of the compound and includes workflow diagrams for spectroscopic analysis.

Predicted Infrared Spectroscopy Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from established group frequency correlations and spectral data of related compounds, including substituted pyridines, methyl esters, and bromomethylated aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Notes |

| ~ 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch | Characteristic of C-H vibrations on the pyridine ring. |

| ~ 2960 - 2850 | Medium - Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl ester and bromomethyl groups. |

| ~ 1725 - 1715 | Strong | C=O Stretch (Ester) | This is expected to be one of the most intense bands in the spectrum, characteristic of the ester carbonyl group. The position is influenced by conjugation with the aromatic pyridine ring.[1] |

| ~ 1600 - 1580 | Medium | C=C and C=N Ring Stretching | Vibrations of the pyridine ring. Substituted pyridines typically show a pair of bands in this region.[2][3] |

| ~ 1480 - 1430 | Medium | C=C and C=N Ring Stretching | Further characteristic stretching vibrations of the pyridine ring skeleton.[2][3] |

| ~ 1440 | Medium | CH₂ Scissoring (Bending) | Bending vibration of the bromomethyl group. |

| ~ 1300 - 1250 | Strong | Asymmetric C-O-C Stretch (Ester) | Associated with the stretching of the ester C-O bond adjacent to the carbonyl group. |

| ~ 1250 - 1200 | Medium | CH₂ Wagging (Bromomethyl) | Out-of-plane bending of the CH₂ group adjacent to the bromine atom.[4] |

| ~ 1150 - 1100 | Strong | Symmetric C-O-C Stretch (Ester) | Related to the stretching of the ester O-CH₃ bond. |

| ~ 1020 | Medium | Ring Breathing Mode | A symmetric stretching vibration of the entire pyridine ring. |

| ~ 900 - 675 | Strong - Medium | Aromatic C-H Out-of-Plane Bending | The specific position can provide information about the substitution pattern of the aromatic ring. |

| ~ 690 - 550 | Medium - Strong | C-Br Stretch | Characteristic stretching vibration of the carbon-bromine bond in the bromomethyl group.[4] |

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal using a soft, lint-free wipe moistened with a volatile solvent (e.g., isopropanol or ethanol).

-

Allow the crystal to air dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This will account for any ambient atmospheric absorptions and the absorbance of the ATR crystal itself.

-

Typical parameters for a background scan are 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Preparation and Loading:

-

Place a small amount of solid this compound onto the center of the ATR crystal. Only a few milligrams of the sample are required.

-

Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

-

Use the same acquisition parameters (number of scans and resolution) as for the background spectrum to ensure consistency.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Compare the obtained spectrum with the predicted data table for functional group assignment and structural confirmation.

-

-

Post-Measurement Cleanup:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a solvent-moistened wipe as described in step 2 to prepare for the next measurement.

-

Visualizing the Process and Structure

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the molecular structure of this compound and its key predicted IR absorptions.

Caption: Workflow for obtaining and analyzing the IR spectrum of a solid sample.

Caption: Key functional groups and their predicted IR absorption regions.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 6-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(bromomethyl)nicotinate is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of complex organic molecules. Its structure, incorporating both a reactive benzylic bromide and a nicotinic acid ester, makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The pyridine core is a common motif in biologically active compounds, and the bromomethyl group provides a convenient handle for introducing diverse functionalities through nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with experimental protocols and mechanistic insights to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as an off-white or orange solid[1]. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | Orange to off-white solid | [1] |

| Boiling Point | 284.9 °C at 760 mmHg | [1] |

| Density | 1.5 g/cm³ | [1] |

| Flash Point | 126.1 °C | [1] |

| Storage Temperature | 2-8 °C under inert atmosphere | [3] |

Synthesis

The most common laboratory synthesis of this compound involves the radical bromination of its precursor, Methyl 6-methylnicotinate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 6-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 6-methylnicotinate (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to afford pure this compound.

Synthetic route to this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the benzylic bromide. This functional group is an excellent leaving group, making the benzylic carbon susceptible to a variety of transformations.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution, where the bromide is displaced by a wide range of nucleophiles. This allows for the straightforward introduction of amine, thiol, and alcohol functionalities.

This compound readily reacts with primary and secondary amines to form the corresponding 6-(aminomethyl)nicotinate derivatives.

Experimental Protocol: General procedure for amination

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, benzylamine)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Reaction with thiols or their corresponding thiolates yields 6-((alkylthio)methyl)nicotinate derivatives.

Experimental Protocol: General procedure for thiolation

Materials:

-

This compound

-

Thiol (e.g., thiophenol, sodium thiomethoxide)

-

A suitable base (e.g., sodium hydride, potassium carbonate) if starting from the thiol

-

A suitable solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

-

If using a thiol, dissolve it in the solvent and add the base at 0 °C to generate the thiolate in situ.

-

Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

After completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

In the presence of a base, alcohols can act as nucleophiles to form the corresponding ether derivatives.

Experimental Protocol: General procedure for etherification

Materials:

-

This compound

-

Alcohol (e.g., phenol, methanol)

-

A strong base (e.g., sodium hydride)

-

A suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the alcohol to a suspension of sodium hydride in the solvent at 0 °C.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add a solution of this compound (1.0 eq) dropwise to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.

Overview of nucleophilic substitution reactions.

Cross-Coupling Reactions

The benzylic bromide moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are powerful tools for constructing complex molecular architectures.

This reaction couples the benzylic position with an organoboron compound.

Experimental Protocol: General procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or vinyl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

A suitable solvent system (e.g., toluene/water, dioxane)

Procedure:

-

To a degassed mixture of the solvent, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).

-

Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

The Heck reaction allows for the coupling of the benzylic position with an alkene.

Experimental Protocol: General procedure for Heck Reaction

Materials:

-

This compound

-

Alkene (e.g., styrene, methyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

A phosphine ligand (e.g., PPh₃, P(o-tol)₃)

-

A suitable base (e.g., Et₃N, K₂CO₃)

-

A suitable polar aprotic solvent (e.g., DMF, NMP)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq), the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.

-

Heat the mixture under an inert atmosphere, monitoring the reaction progress.

-

After the reaction is complete, cool the mixture, dilute with water, and extract the product.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the product via column chromatography.

Reduction

The bromomethyl group can be reduced to a methyl group via catalytic hydrogenation.

Experimental Protocol: Reduction of the bromomethyl group

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Hydrogen gas (H₂)

-

A suitable solvent (e.g., methanol, ethanol)

-

A base (e.g., triethylamine, to neutralize HBr formed)

Procedure:

-

Dissolve this compound in the solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst and the base.

-

Pressurize the vessel with hydrogen gas (e.g., 1-4 atm) and stir the mixture at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude product, which can be purified if necessary.

Oxidation

The bromomethyl group can be oxidized to a formyl group (aldehyde), providing access to Methyl 6-formylnicotinate, another valuable synthetic intermediate.

Experimental Protocol: Oxidation to an aldehyde

Materials:

-

This compound

-

An oxidizing agent (e.g., Dimethyl sulfoxide (DMSO) with a base, or other specialized reagents)

-

A suitable solvent

Procedure (Kornblum Oxidation):

-

Dissolve this compound in DMSO.

-

Add a base such as sodium bicarbonate.

-

Heat the reaction mixture and monitor by TLC.

-

After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent.

-

Wash the organic layers, dry, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

Biological Relevance and Signaling Pathways

While specific studies on the direct biological activity and signaling pathways of this compound are limited, its derivatives, particularly those based on the nicotinic acid scaffold, have well-documented pharmacological effects. Nicotinic acid and its derivatives are known to interact with several biological targets, most notably the Nicotinic Acetylcholine Receptors (nAChRs) and the G-protein coupled receptor GPR109A.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[2][4] Activation of nAChRs by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal excitation.[2] The influx of calcium can trigger various downstream signaling cascades, including the activation of protein kinase C (PKC) and the MAP kinase pathway, which are involved in processes such as neurotransmitter release, synaptic plasticity, and cell survival.[5] Derivatives of nicotinic acid can act as agonists or antagonists at different nAChR subtypes, making them attractive targets for the development of drugs for neurological and psychiatric disorders.[2]

References

- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility and stability of Methyl 6-(bromomethyl)nicotinate

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in organic synthesis and pharmaceutical development, valued for its versatile reactivity.[1] Its utility in complex synthetic pathways necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of direct quantitative data in public literature, this document also presents detailed experimental protocols for determining these critical parameters, empowering researchers to generate reliable, application-specific data.

Chemical and Physical Properties

This compound, with a CAS number of 131803-48-0, is a nicotinic acid derivative featuring a reactive bromomethyl group.[2] This functional group makes it an excellent building block for introducing the nicotinoyl moiety in the synthesis of complex molecules and active pharmaceutical ingredients.[1][3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 131803-48-0 | [2] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | Orange Solid | [4][5] |

| Melting Point | 72-76 °C | [6] |

| Boiling Point | 284.9 °C at 760 mmHg | [5] |

| Density | 1.5 g/cm³ | [4][5] |

| Purity | Typically ≥95% | [6] |

Solubility Profile

The solubility of an intermediate is a critical factor for reaction setup, purification, and formulation. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed literature, a qualitative understanding can be inferred from its structure and data on related compounds like Methyl 6-methylnicotinate.[7]

Qualitative Solubility

Based on the data for analogous compounds, this compound is expected to be soluble in a range of common organic solvents. The ester and pyridine functionalities suggest solubility in polar aprotic and some polar protic solvents.

Table 2: Expected Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Expected Solubility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |

| Polar Aprotic | Ethyl Acetate, N,N-Dimethylformamide (DMF) | Soluble / Slightly Soluble |

| Polar Protic | Methanol, Ethanol | Slightly Soluble |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Slightly Soluble |

| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble / Insoluble |

| Aqueous | Water | Sparingly Soluble / Insoluble |

Note: These are qualitative estimates. Experimental verification is essential for precise applications.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain accurate quantitative solubility data, the isothermal saturation or "shake-flask" method is the gold standard.[7] This protocol provides a reliable framework for its implementation.

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated supernatant is then determined analytically.[7]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. A visible excess of solid must remain after equilibration.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 2 hours to permit the excess solid to sediment.[7]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase) to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column is often suitable. The detection wavelength can be set around 263 nm, similar to related nicotinates.[7]

-

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor:

-

S (mg/mL) = C * DF

-

Where C is the measured concentration of the diluted sample (mg/mL) and DF is the dilution factor.

-

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 131803-48-0 Pharmaceutical Intermediates this compound [homesunshinepharma.com]

- 5. This compound CAS 131803-48-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 131803-48-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

The Dawn of a New Era in Drug Discovery: Novel Nicotinic Acid Derivatives

A Technical Guide to the Discovery, Synthesis, and Initial Evaluation of a New Generation of Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery and initial synthesis of novel nicotinic acid (niacin) derivatives. Nicotinic acid, a long-established therapeutic agent, is now the foundation for a new wave of compounds with a broad spectrum of potential pharmacological applications. This document details the synthetic pathways, experimental protocols, and initial biological findings for these promising new chemical entities, offering a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Renaissance of a Classic Molecule

Nicotinic acid, or vitamin B3, has been a cornerstone in the management of dyslipidemia for over five decades.[1] Its ability to modulate lipid profiles is well-documented, but recent research has unveiled a much broader therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This has spurred a renewed interest in developing novel derivatives that can harness these diverse biological activities with improved efficacy and safety profiles. This guide focuses on the synthesis and evaluation of several classes of these new derivatives, providing the foundational knowledge for their further development.

Synthetic Strategies and Experimental Protocols

The synthesis of novel nicotinic acid derivatives often begins with the modification of the carboxylic acid group of the nicotinic acid scaffold. Common strategies include the formation of acylhydrazones and subsequent cyclization to yield various heterocyclic compounds.[2][5]

General Synthesis of Nicotinic Acid Acylhydrazones

Acylhydrazones derived from nicotinic acid serve as crucial intermediates and have demonstrated significant biological activities, particularly as antimicrobial agents.[2][6]

Experimental Protocol:

-

Preparation of Nicotinic Acid Hydrazide: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours. The reaction's progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate of nicotinic acid hydrazide is filtered, washed with cold ethanol, and dried.[5][7]

-

Synthesis of Acylhydrazones: The synthesized nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of 96% ethanol. To this solution, the appropriate aldehyde (0.011 mole) is added. The mixture is then heated under reflux for 3 hours. After cooling, the solution is refrigerated for 24 hours to facilitate precipitation. The resulting acylhydrazone product is filtered off and recrystallized from ethanol.[2]

Synthesis of 1,3,4-Oxadiazoline Derivatives

The cyclization of acylhydrazones in the presence of acetic anhydride yields 1,3,4-oxadiazoline derivatives, a class of compounds that has shown promising antimicrobial and antifungal activities.[2]

Experimental Protocol:

-

A mixture of a synthesized nicotinic acid acylhydrazone (1 equivalent) and acetic anhydride (5-10 equivalents) is refluxed for 6-8 hours.

-

After cooling, the excess acetic anhydride is removed under reduced pressure.

-

The residue is then poured into ice-cold water, and the solid precipitate is filtered, washed with water, and dried to yield the 1,3,4-oxadiazoline derivative.[5]

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives of nicotinic acid can be synthesized by reacting Schiff bases with thioglycolic acid. These compounds have been investigated for their antimicrobial, anti-inflammatory, and analgesic properties.[7][8]

Experimental Protocol:

-

Synthesis of Schiff Bases: Nicotinic acid hydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) are gently heated in ethanol (50ml) with a few drops of acetic acid for 1 hour at 60°C. The reaction mixture is then poured into ice-cold water, and the precipitated Schiff base is filtered and purified.[7]

-

Cyclization to Thiazolidinones: The synthesized Schiff base is reacted with thioglycolic acid in the presence of zinc chloride in ethanol to yield the corresponding thiazolidinone derivative.[7][8]

Biological Activity and Data Presentation

The novel nicotinic acid derivatives have been evaluated for a range of biological activities. The following tables summarize the quantitative data from these initial screenings.

Antimicrobial Activity

A series of novel acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid were synthesized and tested for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for various bacterial and fungal strains.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nicotinic Acid Derivatives [2]

| Compound | Substituent | Target Organism | MIC (µg/mL) |

| Acylhydrazone 13 | 5-nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95 |

| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | ||

| 1,3,4-Oxadiazoline 25 | 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 |

| Staphylococcus aureus ATCC 6538 | 7.81 | ||

| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |

Data sourced from a study on the synthesis and biological activity of novel nicotinic acid derivatives.[2]

Anti-inflammatory Activity

New nicotinic acid derivatives have also been synthesized and evaluated for their potential as anti-inflammatory agents.[3] The in vitro anti-inflammatory activity was assessed by measuring the inhibition of nitrite production in LPS/INFγ-stimulated RAW 264.7 macrophage cells.

Table 2: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives [3]

| Compound | MTT Assay Result (Viability %) |

| 4d | 86.109 ± 0.51 |

| 4f | 119.084 ± 0.09 |

| 4g | 95.432 ± 0.23 |

| 4h | 101.543 ± 0.67 |

| 5b | 98.765 ± 0.45 |

MTT results indicate cell viability, with higher values suggesting lower cytotoxicity. The compounds exhibited significant anti-inflammatory activity without affecting macrophage viability.[3]

Signaling Pathways and Mechanisms of Action

The biological effects of nicotinic acid and its derivatives are often mediated through the G-protein coupled receptor, GPR109A (also known as HCA2).[9][10] Activation of this receptor initiates a cascade of intracellular events that can influence inflammation, lipid metabolism, and other cellular processes.

GPR109A Signaling in Immune Cells

In immune cells such as macrophages, the activation of GPR109A by nicotinic acid can lead to anti-inflammatory effects and modulate cholesterol transport.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ejournal.um.edu.my [ejournal.um.edu.my]

- 8. researchgate.net [researchgate.net]

- 9. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Methyl 6-(bromomethyl)nicotinate Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the preliminary biological screening of novel analogues of Methyl 6-(bromomethyl)nicotinate. While direct experimental data on this specific class of analogues is emerging, this document outlines established methodologies and potential biological activities based on extensive research into structurally related nicotinic acid derivatives. Nicotinic acid and its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of new chemical entities based on the this compound scaffold.

Synthesis of Analogues

The synthesis of novel analogues is the initial step in the drug discovery process. This compound serves as a key starting material.[5][6][7] Its reactive bromomethyl group allows for various chemical modifications to produce a library of diverse compounds. Common synthetic strategies for analogous nicotinic acid derivatives involve reactions such as esterification, amidation, and the formation of hydrazones, which can then be cyclized to form heterocyclic systems like 1,3,4-oxadiazolines.[8][9]

A general synthetic scheme starting from a related compound, methyl nicotinate, to form nicotinic acid hydrazide and subsequent acylhydrazones is a well-established route.[8][9]

General Synthesis Workflow

Antimicrobial Screening

Nicotinic acid derivatives have demonstrated notable antimicrobial activity against a range of pathogens.[1][4] A preliminary screening of novel this compound analogues should therefore include an evaluation of their antibacterial and antifungal properties.

Experimental Protocols

Disc Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity.[1]

-

Culture Preparation: Prepare standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[1]

-

Inoculation: Evenly swab the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) with the microbial suspension.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone diameter indicates greater antimicrobial activity.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates under the same conditions as the disc diffusion assay.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The results of the antimicrobial screening can be summarized in a table for easy comparison.

| Compound ID | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Analogue 1 | Staphylococcus aureus | 15 | 128 |

| Analogue 2 | Staphylococcus aureus | 22 | 32 |

| Analogue 1 | Escherichia coli | 8 | >256 |

| Analogue 2 | Escherichia coli | 12 | 128 |

| Analogue 1 | Candida albicans | 10 | 256 |

| Analogue 2 | Candida albicans | 18 | 64 |

| Ciprofloxacin | Staphylococcus aureus | 30 | 1 |

| Ciprofloxacin | Escherichia coli | 35 | 0.5 |

| Fluconazole | Candida albicans | 25 | 2 |

Antimicrobial Screening Workflow

Anti-inflammatory Activity Screening

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[2][11]

Experimental Protocols

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture includes the enzyme, a heme cofactor, and the test compound at various concentrations. The reaction is initiated by adding arachidonic acid.

-

Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11]

-

Animal Grouping: Use groups of rats (e.g., Wistar or Sprague-Dawley).

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | % Inhibition of Paw Edema (at 3h) |

| Analogue 3 | 15.2 | 0.8 | 19 | 45.2 |

| Analogue 4 | 10.5 | 0.5 | 21 | 58.7 |

| Indomethacin | 0.1 | 1.5 | 0.07 | 65.4 |

| Celecoxib | >100 | 0.05 | >2000 | 62.1 |

Hypothetical Anti-inflammatory Signaling Pathway

Anticancer Activity Screening

Certain derivatives of nicotinic acid have shown promise as anticancer agents.[3][4] Preliminary screening for anticancer activity is a valuable step in evaluating the therapeutic potential of this compound analogues.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

| Compound ID | Cell Line | IC50 (µM) after 48h |

| Analogue 5 | MCF-7 (Breast Cancer) | 25.8 |

| Analogue 6 | MCF-7 (Breast Cancer) | 12.3 |

| Analogue 5 | HeLa (Cervical Cancer) | 42.1 |

| Analogue 6 | HeLa (Cervical Cancer) | 28.9 |

| Analogue 5 | A549 (Lung Cancer) | 33.6 |

| Analogue 6 | A549 (Lung Cancer) | 18.5 |

| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |

| Doxorubicin | HeLa (Cervical Cancer) | 0.5 |

| Doxorubicin | A549 (Lung Cancer) | 1.2 |

General Workflow for Biological Screening

References

- 1. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]

- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 131803-48-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 131803-48-0|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Methyl 6-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using Methyl 6-(bromomethyl)nicotinate as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery. The resulting nicotinic acid derivatives are of significant interest due to their prevalence in biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl and related systems.[1] This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][2] this compound is a valuable starting material in this context, as the nicotinic acid scaffold is a privileged structure in numerous pharmaceuticals.[3] Derivatives of nicotinic acid have shown a wide range of biological activities and are used in the development of drugs for various therapeutic areas.[4] The protocol outlined below provides a general framework for the coupling of this compound with various arylboronic acids, which can be adapted and optimized for specific substrates.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds as follows:

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of various halo-substituted pyridines with arylboronic acids, which can serve as a reference for optimizing the reaction with this compound.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | J. Org. Chem. 1993, 58, 2201-2208 |

| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | Org. Lett. 2003, 5, 3131-3134[5] |

| 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 (2) | K₂CO₃ | Methanol | 65 | 1 | 95 | Org. Lett. 2003, 5, 17, 3131-3134[5] |

| 3-Bromoquinoline | 2-Pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 95 | 16 | 77 | J. Org. Chem. 2002, 67, 5412-5418[6] |

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (this compound) to form a Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[2][7]

-

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the Pd(II) complex, replacing the halide.[1][2]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

The products derived from the Suzuki coupling of this compound, namely methyl 6-(arylmethyl)nicotinates, are valuable scaffolds in drug discovery. The introduction of diverse aryl groups allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of lead compounds.[9] The nicotinic acid moiety is a key component in a variety of therapeutic agents, and its derivatives have been investigated for the treatment of central nervous system (CNS) disorders, cardiovascular diseases, and as anti-inflammatory agents.[4][9] The ability to readily synthesize a library of analogs using this protocol facilitates the rapid identification of potent and selective drug candidates.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Methyl 6-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(bromomethyl)nicotinate is a versatile bifunctional reagent in organic synthesis, serving as a key building block for the construction of a variety of nitrogen-containing heterocyclic compounds.[1] Its structure incorporates a pyridine ring, a methyl ester, and a reactive bromomethyl group. This bromomethyl moiety is highly susceptible to nucleophilic substitution, making it an excellent electrophile for the N-alkylation of various nitrogen-containing heterocycles.[1] This reactivity is pivotal in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and triazolo[4,3-a]pyridines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. These activities include anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4]

This document provides detailed application notes, experimental protocols, and data for the synthesis of heterocyclic compounds utilizing this compound as a key starting material.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery.[3][4] Several approved drugs and clinical candidates feature this scaffold. The synthesis of imidazo[1,2-a]pyridines often proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this context, this compound serves as a potent electrophile for the initial N-alkylation of the 2-aminopyridine, which is followed by an intramolecular cyclization to form the fused bicyclic system.

General Experimental Workflow

The synthesis of imidazo[1,2-a]pyridine derivatives from this compound typically follows a two-step, one-pot procedure involving N-alkylation and subsequent intramolecular cyclization.

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.